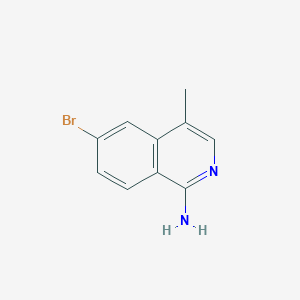
6-Bromo-4-methylisoquinolin-1-amine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
6-Bromo-4-methylisoquinolin-1-amine is a useful research compound. Its molecular formula is C10H9BrN2 and its molecular weight is 237.1. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Scientific Research Applications
Synthesis and Chemical Transformations
Synthesis of Indazolo[3,2-a]isoquinolin-6-amines : A study by Balog, Riedl, and Hajos (2013) describes the synthesis of fluorescent indazolo[3,2-a]isoquinolin-6-amines through Suzuki coupling and Cadogan cyclization, showcasing the compound's utility in chemical transformations (Balog, Riedl, & Hajos, 2013).
Formation of Quinazolinones : El-Hashash, Azab, and Morsy (2016) explored the reactions of 6-bromo-2-isopropyl-4(3H)-3,1-benzoxazin-4-one, leading to the formation of quinazolinones, highlighting the compound's potential in creating biologically active molecules (El-Hashash, Azab, & Morsy, 2016).
Preparation of Alkylaminoquinoline Derivatives : Choi and Chi (2004) investigated the preparation of 7-alkylamino-2-methylquinoline-5,8-diones from 6-bromo-2-methylquinoline-5,8-dione, demonstrating the compound's role in the synthesis of various derivatives (Choi & Chi, 2004).
Pharmaceutical Research
Pharmacological Activities of Quinazolinone Derivatives : Rajveer, Kumaraswamy, Sudharshini, and Rathinaraj (2010) synthesized various 6-bromoquinazolinone derivatives and assessed their pharmacological activities, including anti-inflammatory and antibacterial properties (Rajveer, Kumaraswamy, Sudharshini, & Rathinaraj, 2010).
Antitumor Activity of Isoquinoline Derivatives : Liu, Lin, Penketh, and Sartorelli (1995) synthesized various isoquinoline-1-carboxaldehyde thiosemicarbazones, including derivatives from 6-Bromo-4-methylisoquinolin-1-amine, to evaluate their antineoplastic activity (Liu, Lin, Penketh, & Sartorelli, 1995).
Biochemical Studies
- Endogenous Amines in Rat Brain : Kohno, Ohta, and Hirobe (1986) identified tetrahydroisoquinolines, including derivatives of this compound, as endogenous amines in rat brain, indicating its importance in neurological research (Kohno, Ohta, & Hirobe, 1986).
Safety and Hazards
Future Directions
The future directions for research on 6-Bromo-4-methylisoquinolin-1-amine could involve exploring its potential applications in medicinal and industrial chemistry, given the significance of quinoline-based compounds . Additionally, the development of environmentally friendly synthesis methods could be a focus area .
Properties
IUPAC Name |
6-bromo-4-methylisoquinolin-1-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrN2/c1-6-5-13-10(12)8-3-2-7(11)4-9(6)8/h2-5H,1H3,(H2,12,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TYFCQPDKQMVPCB-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CN=C(C2=C1C=C(C=C2)Br)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrN2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
237.10 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
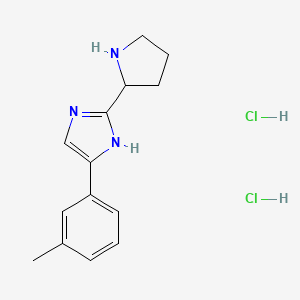
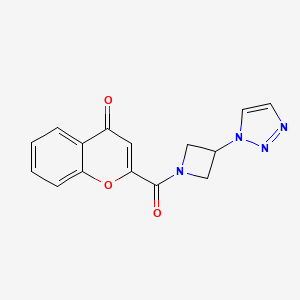
![2-[3-(benzenesulfonyl)-6-fluoro-4-oxoquinolin-1-yl]-N-(3-chloro-4-methylphenyl)acetamide](/img/structure/B3016176.png)
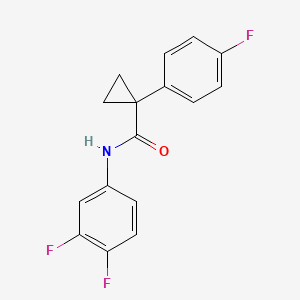
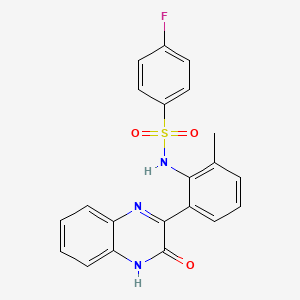
![N-Methyl-N-[3-(3-phenyl-1,2-oxazol-5-yl)propyl]but-2-ynamide](/img/structure/B3016179.png)
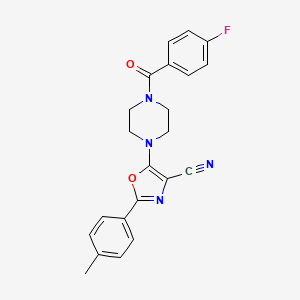
![5-(2,3-dihydro-1H-indol-1-yl)-3-[(4-isopropylphenyl)sulfonyl][1,2,3]triazolo[1,5-a]quinazoline](/img/structure/B3016181.png)

![N-[amino(imino)methyl]-4-phenylpiperazine-1-carboximidamide](/img/structure/B3016186.png)
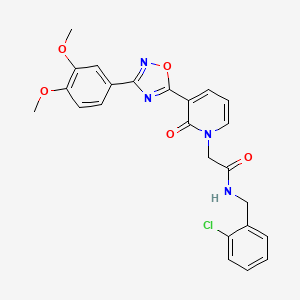

![Ethyl 4-oxo-3-(4-(trifluoromethyl)phenyl)-5-(3,4,5-trimethoxybenzamido)-3,4-dihydrothieno[3,4-d]pyridazine-1-carboxylate](/img/structure/B3016192.png)
![N-((3-(1-methyl-1H-pyrazol-4-yl)pyrazin-2-yl)methyl)benzo[d]thiazole-6-carboxamide](/img/structure/B3016193.png)
